molecular formula Z B1202518 Zirconium-89 CAS No. 13981-27-6

Zirconium-89

Katalognummer: B1202518
CAS-Nummer: 13981-27-6
Molekulargewicht: 88.90888 g/mol
InChI-Schlüssel: QCWXUUIWCKQGHC-YPZZEJLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical and Nuclear Characteristics of Zirconium-89

Nuclear Structure and Decay Properties

Isotopic Parameters and Nuclear Stability

This compound presents a neutron-deficient isotopic configuration with an atomic number of 40 and mass number of 89, containing 49 neutrons within its nuclear structure. The isotope exhibits a molecular weight of 88.90888 grams per mole, positioning it within the Group IVB transition metals of the periodic table. This particular isotopic arrangement creates an inherently unstable nuclear configuration that drives the compound toward decay through specific pathways designed to achieve greater nuclear stability.

The nuclear stability of this compound is characterized by its position relative to the line of beta stability, where the neutron-to-proton ratio deviates sufficiently to promote spontaneous nuclear transformation. The compound exhibits a decay energy value of 2832.8 kiloelectron volts, which represents the total energy available for the decay process. This energy distribution facilitates the transformation of this compound into more stable nuclear configurations through multiple decay mechanisms that compete for dominance based on nuclear selection rules and energy considerations.

Decay Modes and Energy Profiles

The decay of this compound proceeds through two primary mechanisms: positron emission and electron capture, both leading to the formation of Yttrium-89 isotopes. The compound demonstrates a complex decay scheme where the total decay energy of 2832.8 kiloelectron volts is distributed among these competing pathways according to specific branching ratios. The decay process predominantly results in the formation of a metastable state of Yttrium-89, which subsequently undergoes rapid de-excitation through gamma emission to reach the ground state configuration.

The energy profile of this compound decay reveals sophisticated nuclear dynamics where the available decay energy is partitioned between kinetic energy of emitted particles and excitation energy of the daughter nucleus. The decay pathway selection depends on the nuclear matrix elements and the available phase space for each particular mode, resulting in the observed branching ratios that characterize this isotope. The decay energy distribution demonstrates the fundamental principles of nuclear energy conservation while accommodating the quantum mechanical constraints imposed by nuclear selection rules.

Positron Emission Characteristics (23% Branching Ratio)

Positron emission represents a significant decay pathway for this compound, accounting for approximately 22.3 to 23 percent of all decay events. This process involves the conversion of a nuclear proton into a neutron, accompanied by the emission of a positron and an electron neutrino, thereby reducing the atomic number by one unit while maintaining the mass number. The positron emission from this compound exhibits a maximum energy of 902 kiloelectron volts, with an average energy of 396.9 kiloelectron volts.

The positron emission spectrum follows the characteristic beta decay energy distribution, where the available decay energy is shared between the positron and neutrino according to statistical principles governing three-body decay processes. The maximum positron range in tissue corresponds to approximately 3.8 millimeters, while the mean range extends to 1.3 millimeters, reflecting the moderate energy characteristics of this decay mode. These range parameters significantly influence the spatial resolution characteristics when this compound is employed in imaging applications, where the positron annihilation process produces characteristic 511 kiloelectron volt gamma rays through matter-antimatter interaction.

Electron Capture Mechanisms (77% Branching Ratio)

Electron capture constitutes the dominant decay pathway for this compound, representing approximately 76.2 to 77 percent of all nuclear transformations. This process involves the capture of an inner orbital electron by the nucleus, typically from the K or L shells, resulting in the conversion of a nuclear proton into a neutron while emitting an electron neutrino. The electron capture process for this compound demonstrates preferential interaction with K-shell electrons due to their higher probability density near the nucleus.

The electron capture mechanism produces characteristic X-ray emissions as outer shell electrons cascade down to fill the vacancy created by the captured electron. For this compound, this process generates Yttrium characteristic X-rays with energies ranging from 1.686 to 17.034 kiloelectron volts, depending on the specific shell transitions involved. The electron capture probability exhibits energy dependence, with capture from the K-shell demonstrating higher probability compared to L and M shell interactions due to the greater overlap of electron wave functions with the nuclear volume.

Radiation Emission Profile

Positron Energy Spectrum (Maximum Energy = 902 kiloelectron volts, Average Energy = 396.9 kiloelectron volts)

The positron energy spectrum of this compound exhibits the characteristic continuous distribution typical of beta decay processes, with a well-defined endpoint energy of 902 kiloelectron volts. The spectral shape follows the statistical energy sharing principles between the positron and neutrino, where the average positron energy reaches 396.9 kiloelectron volts, representing approximately 44 percent of the maximum available energy. This energy distribution creates a broad spectrum extending from zero energy up to the maximum endpoint, with the peak intensity occurring at approximately one-third of the maximum energy.

The positron energy characteristics of this compound position it favorably within the spectrum of positron-emitting radioisotopes, providing moderate energy levels that balance penetration depth with spatial resolution requirements. The energy spectrum demonstrates smooth continuity without significant discrete peaks, reflecting the three-body nature of the decay process where momentum and energy conservation are satisfied through the undetected neutrino emission. The spectral characteristics remain constant throughout the decay period, maintaining consistent emission properties independent of the absolute activity levels.

Energy Parameter Value (kiloelectron volts) Percentage of Maximum
Maximum Energy 902.3 100%
Average Energy 396.9 44.0%
Peak Intensity Energy ~300 33.3%
Gamma Emission Characteristics (909 kiloelectron volts, 99% Abundance)

The gamma emission profile of this compound is dominated by a prominent 909 kiloelectron volt photon with an abundance of approximately 99 percent, originating from the de-excitation of the metastable Yttrium-89 state. This gamma ray represents the primary photon emission following both positron emission and electron capture decay modes, as the majority of decay events populate the same metastable state in the daughter nucleus. The 909 kiloelectron volt transition corresponds to a magnetic dipole transition from the 9/2+ metastable state to the 1/2- ground state of Yttrium-89.

Additional gamma emissions occur at significantly lower intensities, including transitions at 1620.8, 1657.3, and 1713.0 kiloelectron volts, with abundances ranging from 0.073 to 0.745 percent. These secondary gamma rays arise from the small fraction of decay events that populate higher excited states in Yttrium-89 before cascading to the metastable level. The high abundance of the 909 kiloelectron volt gamma ray creates a characteristic emission signature that facilitates identification and quantification of this compound activity levels through gamma spectroscopy techniques.

Gamma Energy (keV) Abundance (%) Transition Type
909.0 99.04 M4 Magnetic Dipole
1620.8 0.073 Electric
1657.3 0.106 Electric
1713.0 0.745 Electric
Auger Electron and Internal Conversion Processes

The decay of this compound generates significant Auger electron emissions resulting from the electron capture process and subsequent atomic reorganization. These low-energy electrons arise from the cascade filling of inner shell vacancies created during electron capture, producing characteristic electron energies corresponding to the differences in atomic binding energies. The K-shell Auger electrons exhibit energies ranging from 12.2 to 17.0 kiloelectron volts, with relative emission probabilities varying according to the specific electronic transitions involved.

L-shell Auger electron production demonstrates significantly higher emission rates, with energies between 1.27 and 1.89 kiloelectron volts and relative probabilities reaching 579 percent compared to K-shell emissions. Internal conversion processes contribute additional electron emissions, particularly for the 909 kiloelectron volt gamma transition, where the conversion coefficient reaches approximately 0.8 percent. These electron emissions create a complex low-energy spectrum that supplements the primary positron and gamma emissions characteristic of this compound decay.

The Auger electron emission profile reflects the fundamental atomic physics principles governing electronic cascade processes following inner shell ionization. The emission probabilities depend on fluorescence yields and Coster-Kronig transition rates specific to the Yttrium atomic structure, creating predictable electron spectra that remain constant throughout the decay period. These low-energy electrons contribute minimally to external radiation fields but represent important considerations for internal dosimetry calculations and atomic physics studies.

Physical Half-Life (78.41 Hours) and Decay Kinetics

This compound exhibits a physical half-life of 78.41 hours, equivalent to approximately 3.27 days, representing the time required for half of any given quantity to undergo radioactive decay. This half-life value demonstrates remarkable consistency across multiple measurement studies, with reported values ranging from 78.4 to 78.42 hours, reflecting the precision achievable in modern nuclear decay measurements. The decay kinetics follow first-order exponential behavior characterized by a decay constant of 2.4556 × 10^-6 per second.

The extended half-life of this compound positions it advantageously among radioisotopes used for extended observation periods, providing sufficient activity levels for measurements spanning several days while maintaining acceptable counting statistics throughout the observation period. The decay kinetics remain unaffected by external conditions such as temperature, pressure, or chemical environment, reflecting the purely nuclear nature of the decay process. The half-life measurements demonstrate statistical consistency with theoretical predictions based on nuclear structure calculations and decay energy considerations.

The exponential decay behavior can be described mathematically through the relationship A(t) = A₀e^(-λt), where A(t) represents the activity at time t, A₀ is the initial activity, and λ is the decay constant. This relationship enables precise prediction of activity levels at any future time point, facilitating experimental planning and quality control procedures. The decay kinetics remain constant regardless of the initial activity level or the specific chemical form of the this compound compound.

Comparative Analysis with Other Positron-Emitting Radioisotopes

This compound occupies a unique position within the spectrum of positron-emitting radioisotopes, distinguished by its extended half-life compared to conventional isotopes such as Fluorine-18 (110 minutes), Carbon-11 (20 minutes), and Oxygen-15 (2 minutes). The 78.4-hour half-life provides substantially extended observation periods while maintaining reasonable positron emission characteristics for detection and measurement applications. This temporal advantage becomes particularly significant for studies requiring extended data collection periods or delayed measurement schedules.

The positron energy characteristics of this compound demonstrate intermediate values when compared to other commonly used isotopes. Fluorine-18 exhibits lower positron energies with a maximum of 633 kiloelectron volts and average of 250 kiloelectron volts, resulting in superior spatial resolution but shorter half-life limitations. Copper-64 presents similar positron energies to this compound but with a significantly shorter 12.7-hour half-life, while Gallium-68 demonstrates higher positron energies of 836 kiloelectron volts average but only a 68-minute half-life.

Isotope Half-life Positron Abundance (%) Maximum Energy (keV) Average Energy (keV) Spatial Resolution (mm)
This compound 78.4 hours 23.0 902 397 1.0-1.3
Fluorine-18 1.8 hours 96.7 633 250 0.6
Copper-64 12.7 hours 17.5 653 278 0.7
Gallium-68 1.1 hours 89.0 1899 836 2.3
Iodine-124 100.2 hours 23.0 2138 975 2.3

The radiation emission profile of this compound includes the characteristic 909 kiloelectron volt gamma ray, which distinguishes it from pure positron emitters like Fluorine-18 but provides advantages over isotopes with multiple high-energy photon emissions such as Iodine-124. This single dominant gamma emission facilitates energy discrimination and background reduction in detection systems while avoiding the complex photon spectra that characterize some longer-lived alternatives. The moderate positron energy and single gamma emission combination creates favorable imaging characteristics that balance spatial resolution with detection efficiency requirements.

Eigenschaften

CAS-Nummer

13981-27-6

Molekularformel

Z

Molekulargewicht

88.90888 g/mol

IUPAC-Name

zirconium-89

InChI

InChI=1S/Zr/i1-2

InChI-Schlüssel

QCWXUUIWCKQGHC-YPZZEJLDSA-N

SMILES

[Zr]

Isomerische SMILES

[89Zr]

Kanonische SMILES

[Zr]

Synonyme

89Zr radioisotope
Zirconium-89
Zr-89 radioisotope

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Immuno-PET Imaging

Immuno-PET is a rapidly evolving area that utilizes Zr-89 labeled monoclonal antibodies for imaging cancerous tissues. The combination of Zr-89's long half-life and the slow blood clearance of antibodies enhances the sensitivity and specificity of tumor detection. Research has shown that Zr-89 can effectively localize monoclonal antibodies at cellular targets, improving the visualization of tumors .

Case Study: Clinical Applications

A study demonstrated the feasibility of using Zr-89 labeled antibodies to predict and monitor treatment responses in cancer patients. This method has been applied to various cancer-related targets, showcasing its potential to tailor therapies based on individual patient needs .

Bone Metastasis Imaging

This compound has shown a high affinity for bone tissue, making it particularly useful for imaging bone metastases. Studies indicate that Zr-89 oxalate can target bone lesions effectively while minimizing impact on healthy organs . This property is crucial for diagnosing and monitoring conditions such as prostate cancer, where bone metastases are common.

Case Study: Biodistribution Studies

Research involving biodistribution and dosimetry calculations for Zr-89 oxalate revealed its promising application in PET imaging for bone-related diseases. The findings provided insights into safe dosage levels and distribution patterns within human tissues, allowing for more effective clinical applications .

Development of Radiopharmaceuticals

The ongoing development of Zr-89 radiopharmaceuticals includes optimizing production methods and enhancing labeling strategies. Recent projects focus on improving targetry methods and quality control protocols to ensure high-quality radiopharmaceuticals for clinical use .

Table: Comparison of Production Methods

MethodProduction YieldSpecific ActivityApplication Area
Solid TargetLowerHigherTraditional antibody labeling
Liquid TargetHigherLowerSmall animal imaging

Vergleich Mit ähnlichen Verbindungen

Chelators for Zirconium-89

The choice of chelators significantly impacts the stability, biodistribution, and application of ⁸⁹Zr-based radiopharmaceuticals. Key chelators include:

Chelator Structure Stability (In Vitro) Bone Retention (In Vivo) Key Applications Reference
Deferoxamine (DFO) Linear High (>90% at 7 d) Moderate Antibody labeling
3,2-HOPO Macrocyclic <50% at 24 h High Experimental tracers
Fusarinine C Cyclic High (>90% at 7 d) Low Improved in vivo stability
Hydroxyisophthalamide Macrocyclic Quantitative labeling Moderate Immuno-PET
  • DFO : The most widely used chelator for ⁸⁹Zr, DFO provides high radiochemical purity (RCP >95%) but shows moderate bone retention due to partial decomplexation .
  • 3,2-HOPO : While enabling rapid labeling, its instability leads to significant bone uptake (e.g., ~60% in bone vs. ~30% for DFO) .
  • Cyclic Chelators (e.g., Fusarinine C) : These exhibit superior stability and lower off-target accumulation compared to linear counterparts .

Preparation Methods and Stability

Three primary methods for formulating ⁸⁹Zr solutions are compared:

Method RCP (Initial) Stability (7 d) Key Advantages Limitations Reference
ZR-resin + oxalic acid 95–99% Drops to 0% Simple, high initial purity Poor long-term stability
ZR-resin + Chelex-100 100% 100% Stable, low colloidal impurities Complex workflow
Anion-exchange (e.g., QMA) ~99% >90% Converts oxalate to chloride Residual oxalate may affect labeling
  • ZR-Resin + Oxalic Acid : Rapidly loses RCP due to hydrolysis, limiting its use for long-term studies .
  • Combined ZR-Resin + Chelex-100 : Maintains 100% RCP over 7 days by removing colloidal impurities .
  • Anion-Exchange Cartridges : Effective for converting ⁸⁹Zr-oxalate to chloride, but trace oxalate may alter biodistribution .

Biodistribution Profiles

The chemical form of ⁸⁹Zr dictates its in vivo behavior:

Formulation Liver Uptake Bone Uptake Key Findings Reference
[⁸⁹Zr]Zr-chloride High (~60%) Low Colloidal forms accumulate in liver; ionic forms distribute to soft tissues
[⁸⁹Zr]Zr-oxalate Low High Rapid bone uptake due to ionic exchange; used for cell tracking
[⁸⁹Zr]Zr-phosphate Moderate High Dual liver/bone retention; kinetics depend on colloidal vs. ionic fractions
PSMA-targeting trimer High (~40%) Low Multimerization increases liver uptake due to size
  • Colloidal vs. Ionic Forms : Colloidal ⁸⁹Zr (e.g., chloride) accumulates in the liver, while ionic forms (e.g., oxalate) bind to bone hydroxyapatite .
  • Multimerization Effects : Larger constructs (e.g., trimers) show increased liver retention due to slower clearance .

Comparison with Other Radionuclides

This compound outperforms similar PET isotopes in specific applications:

Radionuclide Half-Life (h) Production Complexity Key Use Case Limitations
This compound 78.42 Low (Y target) Antibody imaging (>72 h) Requires stable chelation
Gallium-68 1.13 Moderate (⁶⁸Ge/⁶⁸Ga generator) Short-term imaging (<3 h) Limited to rapid processes
Copper-64 12.7 High (enriched target) Hypoxia imaging Higher positron energy (0.65 MeV)

Vorbereitungsmethoden

Proton-Induced Nuclear Reactions (⁸⁹Y(p,n)⁸⁹Zr)

The ⁸⁹Y(p,n)⁸⁹Zr reaction remains the most widely used method for ⁸⁹Zr production, leveraging the natural abundance of ⁸⁹Y (100%) and achievable yields on medical cyclotrons. Proton energies are typically maintained between 11–14 MeV to maximize ⁸⁹Zr yield while minimizing the co-production of ⁸⁸Zr (83.4-day half-life) via the ⁸⁹Y(p,2n)⁸⁸Zr side reaction. For example, a 14.5 MeV proton beam at 65–80 μA for 2–3 hours yields approximately 1.5–2.0 GBq/μA·h of ⁸⁹Zr.

Table 1: Optimized Parameters for ⁸⁹Y(p,n)⁸⁹Zr Production

ParameterOptimal RangeImpact on Yield/Purity
Proton energy13–14 MeVMaximizes ⁸⁹Zr, minimizes ⁸⁸Zr
Beam current60–80 μALinear yield scaling
Irradiation time2–3 hoursBalance between yield and cost
Target thickness0.5–1.0 mm (Y foil)Ensures full proton stopping

Deuteron-Induced Reactions (⁸⁹Y(d,2n)⁸⁹Zr)

Alternative deuteration routes using 16 MeV deuterons on yttrium pellets have been explored, though they yield lower activities (~0.8 GBq/μA·h) compared to proton methods. This approach requires meticulous energy modulation to avoid ⁸⁸Zr contamination and is less favored in clinical settings due to infrastructure limitations for deuteron beams.

Target Material Preparation Techniques

Yttrium Foil Targets

High-purity yttrium foils (25–100 μm thickness) are mechanically pressed or rolled to ensure uniform density. Post-irradiation, foils are dissolved in 6–12 M HCl under reflux, achieving dissolution efficiencies >95%. Critical to this process is the use of fresh HCl to prevent yttrium oxychloride precipitation, which traps ⁸⁹Zr and reduces yields.

Yttrium Pellet Targets

Compressed yttrium powder pellets (10 mm diameter, 0.5–1.0 g mass) enable high-density targets but require aluminum foil encapsulation to withstand beam heating. Post-irradiation, pellets are dissolved in HCl:HF mixtures (9:1 v/v) to enhance dissolution kinetics, though HF introduces handling challenges.

Advanced Deposition Methods

Sputtering and electrodeposition techniques produce ultrathin yttrium layers (<10 μm) on copper backings, reducing proton energy degradation and improving yield consistency. Electroplating from non-aqueous ethanol baths has achieved 98% yttrium deposition efficiency, though scalability remains a hurdle.

Chemical Separation and Purification Strategies

Hydroxamate Resin Systems

Hydroxamate-functionalized resins (e.g., ZR-resin) selectively bind ⁸⁹Zr⁴⁺ from yttrium-rich solutions. A standardized protocol involves:

  • Loading dissolved target material onto the resin in 2 M HCl .

  • Washing with 4×2.5 mL 2 M HCl to remove Y³⁺.

  • Eluting ⁸⁹Zr with 1 M oxalic acid , achieving >90% recovery.

Freshly prepared hydroxamate groups are essential, as aging reduces chelation capacity. For instance, resins activated with trifluorophenyl (TFP) esters show <5% ⁸⁹Zr breakthrough when used within 24 hours.

Anion-Exchange Chromatography

Dowex 1×8 columns in chloride form effectively separate ⁸⁹Zr from yttrium in 8–9 M HCl. Zirconium elutes as [ZrCl₆]²⁻, while yttrium remains uncomplexed. This method achieves 85–95% purity but requires subsequent oxalate precipitation to remove residual chloride.

Table 2: Comparison of Purification Methods

MethodYield (%)Purity (%)Time (h)Key Challenge
Hydroxamate resin90–94>992–3Resin shelf-life
Anion-exchange85–9095–984–6HCl volume handling
Solvent extraction75–8090–953–4Organic waste generation

Quality Control and Radiochemical Purity

Post-purification, ⁸⁹Zr solutions are analyzed via:

  • Gamma spectroscopy : To detect ⁸⁸Zr (909 keV γ) and ⁹⁰Nb (1.12 MeV γ) impurities. Acceptable limits: <0.1% ⁸⁸Zr, <0.01% ⁹⁰Nb.

  • Radio-TLC : Using silica plates and 50 mM EDTA (pH 5) mobile phase. Free ⁸⁹Zr migrates (Rf = 0.8–0.9), while colloids remain at the origin (Rf = 0.0–0.1).

  • ICP-MS : Quantifies stable zirconium (carrier) concentrations, typically <10 μg/mL for no-carrier-added preparations.

Emerging Techniques: Kit-Based Formulations

Recent advancements include one-step ⁸⁹Zr-oxinate kits for cell labeling. Mixing ⁸⁹Zr⁴⁺ with 8-hydroxyquinoline (oxine) in ethanol:buffer (1:1 v/v) at pH 7 yields >95% radiochemical purity within 15 minutes. This method simplifies clinical workflows compared to traditional bifunctional chelators like desferrioxamine (DFO) .

Q & A

Q. How is Zirconium-89 produced for preclinical and clinical research applications?

this compound is primarily produced via the nuclear reaction 89Y(p,n)89Zr^{89}\text{Y}(p, n)^{89}\text{Zr} using medical cyclotrons with proton energies of 10–18 MeV. The yttrium-89 solid target is irradiated, followed by chemical separation using hydroxamate resin-based chromatography (e.g., ZR resin) or Chelex-100 to achieve high radiochemical purity (>95%). Critical parameters include proton beam energy optimization, target thickness, and post-irradiation processing to minimize metallic impurities .

Q. What are the key considerations for conjugating this compound to monoclonal antibodies (mAbs) for immuno-PET imaging?

Successful conjugation requires:

  • Chelator selection : Desferrioxamine (DFO) is the standard, but newer bifunctional chelators (e.g., DFO*) improve stability.
  • Antibody modification : Site-specific conjugation (e.g., via engineered cysteine residues) reduces heterogeneity.
  • Quality control : Radiolabeling efficiency must be validated using radio-TLC or HPLC, with <5% free 89Zr^{89}\text{Zr} post-purification .

Q. How do researchers validate the specificity of 89Zr^{89}\text{Zr}89Zr-labeled radiopharmaceuticals in preclinical models?

Validation involves:

  • Biodistribution studies : Comparing tumor-to-background ratios in xenograft models at multiple time points (e.g., 24, 72, 144 h post-injection).
  • Blocking experiments : Co-injection with excess unlabeled antibody to confirm target-mediated uptake.
  • Ex vivo autoradiography : Correlating radioactivity with immunohistochemical staining for target expression .

Advanced Research Questions

Q. What methodologies address discrepancies in biodistribution data between 89Zr^{89}\text{Zr}89Zr-citrate and 89Zr^{89}\text{Zr}89Zr-oxalate formulations?

Studies show 89Zr^{89}\text{Zr}-citrate exhibits superior stability and lower bone uptake compared to oxalate, which may dissociate in vivo. To resolve contradictions:

  • Conduct speciation analysis using radio-TLC to quantify ionic vs. colloid forms.
  • Use ICP-MS to trace non-radioactive zirconium impurities contributing to off-target retention.
  • Standardize formulation protocols (pH, buffer composition) to minimize variability .

Q. How can researchers optimize chelator design to mitigate 89Zr^{89}\text{Zr}89Zr transchelation in vivo?

Advanced strategies include:

  • Macrocyclic chelators : Testing derivatives like DOTA or NOTA for improved thermodynamic stability.
  • Preclinical screening : In vitro serum stability assays (37°C, 7 days) and in vivo PET/MRI co-registration to track dissociation.
  • Computational modeling : Predicting chelator-zirconium binding energies using density functional theory (DFT) .

Q. What experimental frameworks are used to compare 89Zr^{89}\text{Zr}-immuno-PET with other isotopes (e.g., 64Cu^{64}\text{Cu}, 124I^{124}\text{I}) in theranostic studies?

  • Dosimetry : Calculate absorbed doses using OLINDA/EXM software for each isotope, accounting for half-life and emission profiles.
  • Pharmacokinetic modeling : Compartmental analysis to compare antibody clearance rates and target engagement.
  • Multi-isotope imaging : Sequential PET scans in the same subject to assess reproducibility and tracer compatibility .

Q. How should researchers address challenges in radiochemical purity (RCP) during 89Zr^{89}\text{Zr} isolation?

  • Resin optimization : Compare hydroxamate vs. cation-exchange resins to balance yield (>70%) and purity.
  • Quality control : Implement a dual-radio-TLC system to differentiate 89Zr^{89}\text{Zr}-colloids, ionic species, and chelated forms.
  • Process validation : Use ICP-OES to quantify trace metals (e.g., Fe³⁺, Al³⁺) that compete with 89Zr^{89}\text{Zr} binding .

Methodological Considerations

Parameter Optimal Range Key References
Cyclotron energy10–18 MeV
Radiochemical purity>95% (post-purification)
In vivo stability (DFO)<5% bone uptake at 72 h
Target-specific activity0.5–1.5 GBq/µmol

Common Pitfalls in Experimental Design

  • Inadequate characterization of 89Zr^{89}\text{Zr} speciation : Use radio-TLC to avoid false RCP claims.
  • Ignoring isotopic impurities : Screen for 88Zr^{88}\text{Zr} and 90Zr^{90}\text{Zr} via gamma spectroscopy.
  • Overlooking buffer effects : Citrate buffers reduce colloid formation compared to acetate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.